molecular formula C7H11NO5S3 B8708907 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide CAS No. 104438-02-0

5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide

Cat. No.: B8708907
CAS No.: 104438-02-0
M. Wt: 285.4 g/mol
InChI Key: BRUBIFOCDHZASC-UHFFFAOYSA-N
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Description

5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide typically involves the introduction of sulfonyl and sulfonamide groups onto a thiophene ring. One common method involves the reaction of thiophene-2-sulfonamide with 3-chloropropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropylsulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can reduce intraocular pressure, making it useful in treating glaucoma . The sulfonamide and thiophene moieties play crucial roles in the binding and inhibition process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

104438-02-0

Molecular Formula

C7H11NO5S3

Molecular Weight

285.4 g/mol

IUPAC Name

5-(3-hydroxypropylsulfonyl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H11NO5S3/c8-16(12,13)7-3-2-6(14-7)15(10,11)5-1-4-9/h2-3,9H,1,4-5H2,(H2,8,12,13)

InChI Key

BRUBIFOCDHZASC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)CCCO

Origin of Product

United States

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